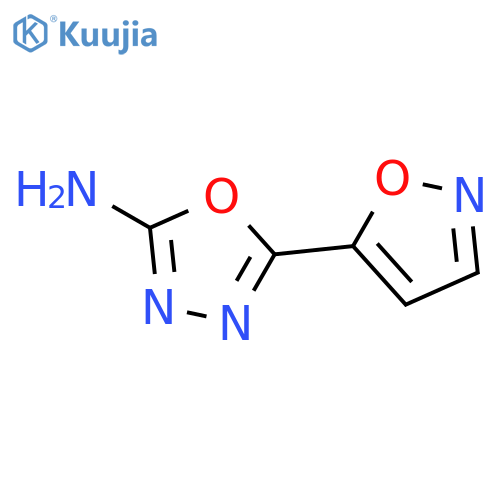

Cas no 1105193-74-5 (5-(1,2-OXAZOL-5-YL)-1,3,4-OXADIAZOL-2-AMINE)

5-(1,2-OXAZOL-5-YL)-1,3,4-OXADIAZOL-2-AMINE 化学的及び物理的性質

名前と識別子

-

- 5-(1,2-OXAZOL-5-YL)-1,3,4-OXADIAZOL-2-AMINE

- 5-Isoxazol-5-yl-1,3,4-oxadiazol-2-amine

- 1,3,4-Oxadiazol-2-amine, 5-(5-isoxazolyl)-

- AKOS005206730

- 5-isoxazol-5-yl-1,3,4-oxadiazol-2-amine

- DTXSID60652807

- 1105193-74-5

- EN300-239285

- F2182-0008

- 5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-amine

-

- MDL: MFCD11986946

- インチ: InChI=1S/C5H4N4O2/c6-5-9-8-4(10-5)3-1-2-7-11-3/h1-2H,(H2,6,9)

- InChIKey: OFSMUZYIYKTUDB-UHFFFAOYSA-N

- ほほえんだ: C1=C(C2=NNC(=N)O2)ON=C1

計算された属性

- せいみつぶんしりょう: 152.03342538Da

- どういたいしつりょう: 152.03342538Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 144

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 91Ų

- 疎水性パラメータ計算基準値(XlogP): -0.5

5-(1,2-OXAZOL-5-YL)-1,3,4-OXADIAZOL-2-AMINE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | I809078-50mg |

5-Isoxazol-5-yl-1,3,4-oxadiazol-2-amine |

1105193-74-5 | 50mg |

$ 160.00 | 2022-06-04 | ||

| Enamine | EN300-239285-0.05g |

5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-amine |

1105193-74-5 | 95% | 0.05g |

$707.0 | 2024-06-19 | |

| Life Chemicals | F2182-0008-1g |

5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-amine |

1105193-74-5 | 95%+ | 1g |

$563.0 | 2023-09-06 | |

| TRC | I809078-10mg |

5-Isoxazol-5-yl-1,3,4-oxadiazol-2-amine |

1105193-74-5 | 10mg |

$ 50.00 | 2022-06-04 | ||

| TRC | I809078-100mg |

5-Isoxazol-5-yl-1,3,4-oxadiazol-2-amine |

1105193-74-5 | 100mg |

$ 250.00 | 2022-06-04 | ||

| Enamine | EN300-239285-0.5g |

5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-amine |

1105193-74-5 | 95% | 0.5g |

$809.0 | 2024-06-19 | |

| Enamine | EN300-239285-2.5g |

5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-amine |

1105193-74-5 | 95% | 2.5g |

$1650.0 | 2024-06-19 | |

| Enamine | EN300-239285-5.0g |

5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-amine |

1105193-74-5 | 95% | 5.0g |

$2443.0 | 2024-06-19 | |

| Chemenu | CM554423-250mg |

5-Isoxazol-5-yl-1,3,4-oxadiazol-2-amine |

1105193-74-5 | 97% | 250mg |

$329 | 2023-02-19 | |

| Enamine | EN300-239285-10.0g |

5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-amine |

1105193-74-5 | 95% | 10.0g |

$3622.0 | 2024-06-19 |

5-(1,2-OXAZOL-5-YL)-1,3,4-OXADIAZOL-2-AMINE 関連文献

-

Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980

-

Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012

-

Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319

-

Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029

-

Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637

-

Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

5-(1,2-OXAZOL-5-YL)-1,3,4-OXADIAZOL-2-AMINEに関する追加情報

Professional Introduction to Compound with CAS No 1105193-74-5 and Product Name 5-(1,2-OXAZOL-5-YL)-1,3,4-OXADIAZOL-2-AMINE

The compound with the CAS number 1105193-74-5 and the product name 5-(1,2-OXAZOL-5-YL)-1,3,4-OXADIAZOL-2-AMINE represents a significant advancement in the field of chemical biology and pharmaceutical research. This heterocyclic compound has garnered considerable attention due to its unique structural features and potential applications in drug development. The molecular framework of this compound combines an oxazole ring with an oxadiazole core, creating a versatile scaffold that has been explored in various therapeutic contexts.

From a structural perspective, the presence of both 1,2-oxazole and 1,3,4-oxadiazole moieties imparts distinct electronic and steric properties to the molecule. These features are crucial for modulating its interactions with biological targets. The 5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-amino moiety specifically introduces an amine group at the 2-position of the oxadiazole ring, which can serve as a key pharmacophore for further derivatization and functionalization. Such modifications are essential for optimizing pharmacokinetic profiles and enhancing binding affinity to biological receptors.

Recent research has highlighted the importance of heterocyclic compounds in medicinal chemistry due to their ability to mimic natural biomolecules and interact with biological systems in predictable ways. The compound in question has been studied for its potential role in inhibiting various enzymes and receptors involved in inflammatory pathways. For instance, preliminary studies suggest that derivatives of this scaffold may exhibit anti-inflammatory properties by modulating the activity of cyclooxygenase (COX) enzymes or peroxidase enzymes. These findings align with the broader trend in drug discovery toward targeting inflammation-related pathways as a means of treating chronic diseases such as arthritis and cardiovascular disorders.

The synthesis of 5-(1,2-OXAZOL-5-YL)-1,3,4-OXADIAZOL-2-AMINE involves a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The introduction of the oxazole ring into the oxadiazole core typically involves cyclization reactions under controlled temperatures and inert atmospheres. The subsequent functionalization at the 2-position of the oxadiazole ring is achieved through nucleophilic substitution reactions, where the amine group is introduced as a key step in generating the final product. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to improve efficiency and selectivity in these transformations.

In terms of biological activity, the compound has shown promise in preclinical studies as a potential lead molecule for further development. The combination of the oxazole and oxadiazole moieties provides a rich surface for hydrogen bonding interactions with biological targets, which is critical for drug design. Additionally, the amine group at the 2-position offers opportunities for further derivatization to enhance solubility or metabolic stability. These attributes make it an attractive candidate for developing novel therapeutics targeting neurological disorders or infectious diseases.

One particularly intriguing aspect of this compound is its potential application in combination therapies. The structural versatility of 5-(1,2-OXAZOL-5-YL)-1,3,4-OXADIAZOL-2-AMINE allows it to be modified into various derivatives that could be used in conjunction with other drugs to achieve synergistic effects. For example, modifications at different positions on the molecule could enhance its ability to inhibit multiple targets simultaneously or improve its bioavailability while maintaining efficacy. Such strategies are increasingly important in modern drug development as they can lead to more effective treatments with fewer side effects.

The computational modeling of this compound has also provided valuable insights into its interactions with biological targets. Molecular docking studies have been conducted using state-of-the-art software packages to predict how this molecule might bind to specific enzymes or receptors. These simulations have helped researchers identify key interaction points and guide further modifications to optimize binding affinity. The results from these studies are consistent with experimental data obtained from enzyme inhibition assays, reinforcing the validity of computational approaches in drug design.

As research progresses, new applications for 5-(1,2-OXAZOL-5-YL)-1,3,4-OXADIAZOL-2-AMINE are likely to emerge. The growing understanding of how heterocyclic compounds interact with biological systems will undoubtedly lead to innovative therapeutic strategies. Furthermore, advancements in synthetic chemistry will continue to enable the production of more complex derivatives with tailored properties. This compound exemplifies how interdisciplinary approaches combining organic chemistry, medicinal chemistry, and computational biology can drive progress in pharmaceutical research.

In conclusion,5-(1,2-OXAZOL-5-YL)-1,3,4-OXADIAZOL-2-AMINE represents a promising candidate for further exploration in drug development due to its unique structural features and potential biological activities. Its synthesis presents challenges that require innovative synthetic strategies but offers significant rewards through its versatility as a pharmacophore. As research continues,this compound will likely play an important role in developing new treatments for various diseases,contributing to advancements in human health.

1105193-74-5 (5-(1,2-OXAZOL-5-YL)-1,3,4-OXADIAZOL-2-AMINE) 関連製品

- 2060052-89-1((7-chloro-4-ethyl-2-methylquinolin-3-yl)methanol)

- 1864074-80-5(3-(4-bromobenzoyl)azetidine hydrochloride)

- 1522139-52-1(4-(1-methyl-1H-pyrazol-4-yl)oxane-4-carboxylic acid)

- 2171620-17-8(2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclopropyl}acetic acid)

- 2137762-43-5(INDEX NAME NOT YET ASSIGNED)

- 1261977-49-4(2-(3-Carboxy-4-chlorophenyl)-6-chlorobenzoic acid)

- 1780866-54-7(6-Oxa-2-aza-spiro[4.5]decan-3-one)

- 351-84-8(N-(4-fluorophenyl)ethanethioamide)

- 218784-65-7(2-(3-methyl-1,2-oxazol-5-yl)ethan-1-ol)

- 2229305-94-4(2-1-(2,5-dimethylfuran-3-yl)cyclopropylethan-1-amine)